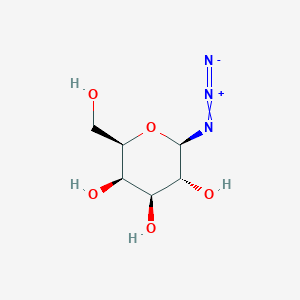

Beta-D-galactopyranosyl azide

Beschreibung

Current Trends and Significance of Glycoconjugates in Biological Systems

Glycoconjugates are complex biomolecules formed by the covalent attachment of carbohydrates (glycans) to proteins or lipids. rahacollege.co.inwisdomlib.org These molecules are fundamental to a vast range of biological processes. longdom.orgnih.gov Found predominantly on cell surfaces and in the extracellular matrix, they play critical roles in cell-cell recognition, signaling, immune responses, and host-pathogen interactions. longdom.orgnih.gov

Current research trends highlight the growing importance of understanding how alterations in glycosylation patterns are linked to various diseases, including cancer and neurodegenerative disorders. frontiersin.org For instance, specific glycans on the surface of cancer cells can serve as biomarkers for diagnosis, and changes in glycosylation are known to influence tumor progression and metastasis. frontiersin.org Furthermore, the immune system heavily relies on recognizing specific glycan structures to differentiate between self and non-self, a process crucial for fighting infections and for the success of vaccines. wisdomlib.orgnih.gov The development of glycoconjugate vaccines, which link a bacterial polysaccharide to a carrier protein, has been highly effective in preventing diseases caused by bacteria like Haemophilus influenzae type b and Streptococcus pneumoniae. nih.govmdpi.com

The structural diversity and complexity of glycans have historically made them challenging to study compared to other biomolecules like proteins and nucleic acids. nih.gov However, advancements in synthetic chemistry and analytical techniques are enabling researchers to create and analyze complex glycoconjugates with greater precision, opening new avenues for therapeutic and diagnostic development. nih.gov

Overview of Azide (B81097) Functionality and its Strategic Role in Advanced Carbohydrate Chemistry

The azide group (–N₃) is a small, stable, and abiotic functional group that is virtually absent from biological systems. wikipedia.orgresearchgate.net These characteristics make it an ideal "chemical reporter" for bioorthogonal chemistry—reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.orgcas.org The azide's primary role in advanced carbohydrate chemistry stems from its participation in two main types of bioorthogonal reactions: the Staudinger ligation and azide-alkyne cycloadditions. nih.govnih.gov

The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form a stable amide bond. nih.gov While a foundational reaction in bioorthogonal chemistry, it has been largely superseded by the more efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." nih.govresearchgate.net This reaction rapidly and specifically joins an azide with an alkyne to form a stable triazole linkage. researchgate.netthieme-connect.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) further expanded the utility by eliminating the need for a potentially toxic copper catalyst, making it highly suitable for studies in living organisms. wikipedia.org

In carbohydrate chemistry, introducing an azide group onto a sugar, as in beta-D-galactopyranosyl azide, transforms it into a versatile building block. springernature.comresearchgate.net This azido-sugar can be incorporated into cellular metabolic pathways, allowing for the labeling and visualization of glycans in living cells. mdpi.com Scientists can feed cells an azide-modified sugar, which the cell's machinery then incorporates into its glycoconjugates. A probe molecule containing a complementary alkyne group and a fluorescent tag can then be introduced, which "clicks" onto the azide-labeled glycans, allowing for their imaging and study. cas.orgmdpi.com This strategy has been instrumental in advancing our understanding of glycan localization, dynamics, and function. researchgate.net

Historical Development and Expanding Repertoire of Glycosyl Azides in Academic Research

The first report of a glycosyl azide dates back to the early 20th century. researchgate.netscribd.com For many decades, their primary use was as stable precursors for the synthesis of glycosylamines. researchgate.nettandfonline.com The transformation of the azide into an amine group is a key step in the synthesis of N-linked glycopeptides and other important nitrogen-containing carbohydrate derivatives. researchgate.net

The landscape of glycosyl azide chemistry was dramatically transformed with the advent of bioorthogonal chemistry in the early 2000s. nih.gov The popularization of the CuAAC "click" reaction by Sharpless and Meldal, and the pioneering work on bioorthogonal chemistry by Bertozzi, elevated glycosyl azides from simple synthetic intermediates to powerful tools for chemical biology. nih.gov This led to a surge in research focused on synthesizing a wider variety of azido-sugars and applying them to complex biological questions. tandfonline.comnih.gov

Today, the repertoire of glycosyl azides has expanded significantly beyond simple monosaccharides. springernature.com Researchers have developed methods to synthesize azido-derivatives of disaccharides, oligosaccharides, and complex glycans. researchgate.netmdpi.comnih.gov Furthermore, glycosyl azides have been found to be effective donor substrates for certain engineered enzymes (glycosynthases), enabling the chemoenzymatic synthesis of custom-designed oligosaccharides with high efficiency. researchgate.netresearchgate.netbiorxiv.org This synergy between chemical synthesis and enzymatic methods continues to expand the applications of glycosyl azides, solidifying their role as indispensable molecules in modern glycoscience research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₁N₃O₅ |

| Molecular Weight | 205.17 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Pyranose ring, Azide (-N₃), Hydroxyl (-OH) |

| Anomeric Configuration | Beta (β) |

Table 2: Key Historical Milestones in Glycosyl Azide Research

| Year/Period | Milestone | Significance |

| 1930s | First synthesis of a glycosyl azide reported. researchgate.netscribd.com | Established the existence and initial synthesis of this class of compounds. |

| 1960s-1990s | Used primarily as synthetic intermediates. researchgate.nettandfonline.com | Served as stable precursors for creating glycosylamines and N-linked glycans. |

| Early 2000s | Application in bioorthogonal "click" chemistry. nih.gov | Revolutionized their use, enabling the labeling and study of glycans in living systems. |

| 2010s-Present | Use as donor substrates for glycosynthases. researchgate.netbiorxiv.org | Enabled efficient chemoenzymatic synthesis of complex, custom-designed oligosaccharides. |

Eigenschaften

IUPAC Name |

2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407911 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-89-9 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Beta D Galactopyranosyl Azide and Its Derivatives

Chemical Synthesis Approaches

Chemical methods for synthesizing beta-D-galactopyranosyl azide (B81097) and its derivatives often involve multi-step processes that allow for precise control over stereochemistry and the introduction of functional groups.

Peracetylation and Stereoselective Anomeric Azidation Strategies

A common and effective chemical route to beta-D-galactopyranosyl azide involves a three-step process starting from D-galactose. oup.com This strategy includes:

Peracetylation: The hydroxyl groups of galactose are protected by acetylation, typically using acetic anhydride.

Stereoselective Anomeric Azidation: The anomeric position is then stereoselectively converted to an azide. This can be achieved using reagents like trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid catalyst such as gold(III) bromide (AuBr₃). nih.gov This step is crucial for establishing the desired beta configuration.

Deacetylation: The acetyl protecting groups are removed to yield the final this compound.

A study on the anomeric azidation of per-O-acetylated sugars using catalytic amounts of AuBr₃ demonstrated good to excellent yields. For peracetylated galactose, the reaction with trimethylsilyl azide proceeded at room temperature, although it was slower compared to other sugars. nih.gov

| Starting Material | Key Reagents | Product | Yield | Reference |

| D-galactose | Acetic anhydride, TMSN₃ | This compound | 85% | oup.com |

| Peracetylated galactose | TMSN₃, AuBr₃ | Peracetylated this compound | Good | nih.gov |

| Beta-D-galactopyranose | Acetic anhydride, Sodium azide | 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate | Not specified |

Conversion from Glycosyl Halides (e.g., acetobromoglucose analogues)

Glycosyl halides, such as acetobromogalactose, are versatile intermediates for the synthesis of glycosyl azides. The halide at the anomeric position can be displaced by an azide nucleophile, typically sodium azide, to form the corresponding glycosyl azide.

For instance, the synthesis of N-glycosyl amides has been achieved using glycosyl azides as stable intermediates. rsc.org These glycosyl azides are readily accessible from the corresponding hemiacetals. rsc.org While the direct conversion of glycosyl halides to azides is a fundamental reaction, specific examples detailing the synthesis of this compound from acetobromogalactose were not the primary focus of the reviewed literature, which often highlighted more complex transformations.

Azido-Functionalized Carbohydrates with Spacer Arms for Conjugation

To facilitate the conjugation of carbohydrates to other molecules, an azide group can be introduced at the end of a spacer arm attached to the anomeric carbon. springernature.comnih.gov This approach is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). springernature.comnih.gov

The synthesis of such molecules involves glycosylation of an alcohol containing a terminal azide. For example, 1-azido-3,6-dioxaoct-8-yl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside has been synthesized. springernature.comnih.gov This involves coupling a protected galactose donor with an azido-functionalized alcohol spacer. springernature.comnih.gov Similarly, azidoethyl and azidohexyl linkers have been attached to the anomeric position of galactose. nih.gov For instance, coupling per-O-acetylated galactose with 2-azidoethanol (B47996) using BF₃·Et₂O as a promoter yielded β-2-azidoethyl galactoside in 76% yield. nih.gov

| Galactose Derivative | Spacer | Key Reagents | Product | Yield | Reference |

| Per-O-acetylated galactose | 2-azidoethanol | BF₃·Et₂O | β-2-azidoethyl galactoside | 76% | nih.gov |

| Not specified | 1-azido-3,6-dioxaoctan-1-ol | Not specified | 1-azido-3,6-dioxaoct-8-yl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | Not specified | springernature.comnih.gov |

Azidonitration Reactions for Stereospecific Azido-Deoxy Derivatives

Azidonitration of glycals (unsaturated carbohydrates) provides a route to 2-azido-2-deoxy glycosides. The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) and sodium azide in acetonitrile (B52724) yields a mixture of 2-azido-1-nitrate addition products. cdnsciencepub.comscispace.comcdnsciencepub.com The major product is the β-galacto isomer (53%), along with α-galacto (22%) and α-talo (8%) isomers. cdnsciencepub.comscispace.comcdnsciencepub.com These azidonitrate products can then serve as precursors for the synthesis of 2-azido-2-deoxy-D-galactopyranosyl halides. cdnsciencepub.comcdnsciencepub.com An improved synthesis of tunicamycin (B1663573) V has been reported, which features a highly selective azidonitration of a D-galactal derivative to form 2-azido-2-deoxy-α/β-D-galactopyranoside derivatives. nih.gov

| Glycal | Reagents | Products | Yields | Reference |

| 3,4,6-tri-O-acetyl-D-galactal | Ceric ammonium nitrate, Sodium azide | 2-azido-1-nitrate-galacto isomers | 53% (β-galacto), 22% (α-galacto), 8% (α-talo) | cdnsciencepub.comscispace.comcdnsciencepub.com |

Enzymatic Synthesis Approaches

Enzymatic methods offer a highly specific and often more environmentally friendly alternative to chemical synthesis.

Enzyme-Catalyzed Formation from Specific Glycosides (e.g., using E461G-beta-galactosidase)

A one-step, quantitative synthesis of this compound has been developed using a mutant of the Escherichia coli β-galactosidase, specifically the E461G variant. nih.gov This enzyme catalyzes the reaction between an activated galactose donor, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), and sodium azide. nih.gov

The key features of this enzymatic synthesis are:

High Specificity: Only the beta anomer of galactopyranosyl azide is produced. nih.gov

Quantitative Conversion: The synthesis is quantitative in the presence of excess azide. nih.gov

Purification: The product can be purified from the reaction mixture with a 71% yield after extraction, chromatography, and crystallization. nih.gov

The E461G mutant of β-galactosidase shows a high reactivity toward the anionic nucleophile azide, in contrast to the wild-type enzyme which is not reactive towards anions. acs.org This altered specificity is attributed to the substitution of glutamate (B1630785) at position 461 with glycine (B1666218), which impacts the enzyme's general acid-base catalysis mechanism. acs.org The wild-type β-galactosidase from E. coli is also capable of hydrolyzing this compound, demonstrating the enzyme's interaction with this compound. nih.govresearchgate.net

| Enzyme | Substrate | Nucleophile | Product | Key Feature | Reference |

| E461G-β-galactosidase (E. coli) | o-nitrophenyl-β-D-galactopyranoside | Sodium azide | This compound | Quantitative, stereospecific (β-anomer only) | nih.gov |

Chemo-Enzymatic Production of this compound

The chemo-enzymatic synthesis of this compound represents an elegant and highly specific alternative to purely chemical methods. This approach leverages the catalytic power of enzymes, often modified through protein engineering, to achieve the stereoselective formation of the glycosyl azide under mild reaction conditions. A prominent strategy involves the use of mutant glycosidases in a transglycosylation reaction, where an activated galactose donor reacts with an azide salt.

One of the most direct and well-documented methods for the chemo-enzymatic production of this compound utilizes a genetically engineered mutant of the β-galactosidase from Escherichia coli. nih.gov Specifically, the E461G-β-galactosidase mutant has been shown to be highly effective in catalyzing this transformation. nih.gov In this process, the enzyme's catalytic nucleophile (glutamate at position 461) is replaced by a non-nucleophilic glycine residue. This modification prevents the hydrolysis of the product and facilitates the transfer of the galactosyl moiety from a suitable donor substrate to an external nucleophile, in this case, the azide ion.

A simple, one-step synthesis has been described where o-nitrophenyl-β-D-galactopyranoside (oNPG) serves as the activated galactosyl donor. nih.gov The reaction is carried out in the presence of excess sodium azide, which acts as the nucleophile. The E461G-β-galactosidase mutant catalyzes the cleavage of the o-nitrophenyl group and the subsequent formation of the anomeric azide with high fidelity. nih.gov A key advantage of this enzymatic method is its stereospecificity, yielding exclusively the β-anomer of the galactopyranosyl azide. nih.gov The synthesis is reported to be quantitative, and the desired product can be purified from the reaction mixture through extraction and chromatography, resulting in a high isolated yield. nih.gov

The table below summarizes the key components and findings of this chemo-enzymatic synthesis.

| Enzyme | Starting Material (Donor) | Nucleophile | Product | Yield (Purified) | Reference |

| E461G-β-galactosidase (E. coli) | o-Nitrophenyl-β-D-galactopyranoside | Sodium Azide | This compound | 71% | nih.gov |

This enzymatic approach highlights the potential of engineered biocatalysts in carbohydrate chemistry. Glycosyl azides, including this compound, are valuable reagents as they can be produced enzymatically in high yields and serve as versatile donor substrates for other enzymes, such as glycosynthases, in the synthesis of complex oligosaccharides. oup.combiorxiv.org The use of mutant glycosidases, sometimes referred to as "glycosynthases," for transglycosylation reactions with azide nucleophiles is a growing field. oup.com For instance, research on a mutant β-galactosidase from Alicyclobacillus acidocaldarius has demonstrated that the presence of sodium azide can introduce and enhance transglycosylation activity, further underscoring the utility of this chemo-enzymatic strategy. oup.comnih.gov

Applications in Click Chemistry and Bioconjugation Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring that links the azide-containing sugar to an alkyne-modified molecule. This reaction is highly reliable and specific, making it a favored method for bioconjugation. researchgate.netnih.gov

A significant application of beta-D-galactopyranosyl azide (B81097) is in the synthesis of glycoconjugates of natural products to improve their pharmacological properties.

Annonaceous Acetogenin Glycoconjugates : Annonaceous acetogenins, such as squamocin and bullatacin, are potent anticancer compounds, but their therapeutic potential is limited by high lipophilicity and poor water solubility. mdpi.comnih.gov To address this, beta-D-galactopyranosyl azide has been conjugated to alkyne-functionalized squamocin and bullatacin using the CuAAC reaction. acs.org This glycosylation strategy aims to enhance water solubility and potentially improve cancer-targeting capabilities. mdpi.comnih.gov The reaction typically proceeds by suspending the alkyne-derivatized acetogenin and this compound in a methanol/water mixture with a copper(I) source, like copper(II) sulfate and sodium ascorbate, and heating the mixture. acs.org

Betulin Glycoconjugates : Betulin and its derivatives are other classes of natural products with a broad spectrum of biological activities, but they also suffer from high hydrophobicity. mdpi.com The CuAAC reaction provides an effective method for synthesizing new betulin glycoconjugates. mdpi.comnih.gov In this strategy, this compound is reacted with betulin derivatives that have been modified to contain a terminal alkyne group. nih.gov The resulting glycoconjugates, linked by a stable 1,2,3-triazole ring, are synthesized to improve bioavailability while retaining or enhancing the biological activity of the parent triterpenoid. nih.gov

Table 1: Examples of CuAAC in the Synthesis of Complex Glycoconjugates

| Glycoconjugate Type | Natural Product Scaffold | Alkyne Derivative | Azide Reagent | Catalyst System |

|---|---|---|---|---|

| Acetogenin Glycoconjugate | Squamocin / Bullatacin | Alkyne-functionalized linker on the natural product | β-D-galactopyranosyl azide | CuSO₄·5H₂O / Sodium Ascorbate |

| Betulin Glycoconjugate | Betulin | 28-O-propargylbetulin | 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide | CuSO₄·5H₂O / Sodium Ascorbate |

Click chemistry is a powerful tool for the synthesis of molecular imaging probes for Positron Emission Tomography (PET). The mild and efficient nature of the CuAAC reaction is particularly suitable for incorporating short-lived radioisotopes like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) into biomolecules.

¹⁸F-labeled Agents : The CuAAC reaction is widely used to attach ¹⁸F-labeled prosthetic groups to biomolecules. nih.govnih.gov For instance, 6-deoxy-6-[¹⁸F]fluoro-D-galactopyranosyl azide has been used in click chemistry-based methods for the [¹⁸F]fluoroglycosylation of alkyne-bearing peptides. nih.gov This strategy allows for the rapid and efficient labeling of sensitive biological molecules under conditions that preserve their function. nih.gov The resulting ¹⁸F-labeled glycoconjugates can be used as PET probes to visualize and quantify biological processes in vivo. acs.org

⁶⁸Ga-labeled Agents : The synthesis of ⁶⁸Ga-labeled radiopharmaceuticals also benefits from the click chemistry approach. mdpi.com Glycosylated peptides labeled with ⁶⁸Ga have been developed for imaging the asialoglycoprotein receptor (ASGR) density in the liver. mdpi.com In these syntheses, a peptide backbone is often functionalized with an alkyne, which is then reacted with a galactose-azide derivative via CuAAC. The resulting glycopeptide is then chelated with ⁶⁸Ga. mdpi.com This modular approach allows for the creation of highly specific PET tracers for functional liver imaging. mdpi.comlabcompare.com

The CuAAC reaction is instrumental in the construction of well-defined, multivalent glycoarchitectures such as dendrimers and polymers.

Glycodendrimers : Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups. nih.gov Glycodendrimers, which have sugars on their periphery, are of great interest for biomedical applications due to their ability to engage in multivalent binding with biological receptors. A modular "click" approach using this compound has been successfully employed to synthesize galactose-coated, calixarene-cored glycodendrimers. labcompare.com This involves reacting a multi-alkyne core molecule with the galactose azide, leading to a precisely structured dendrimer with a high density of sugar residues on its surface. labcompare.com

Polymeric Glycostructures : Glycopolymers are synthetic polymers with pendant carbohydrate moieties. These structures are designed to mimic natural glycoconjugates and have applications in drug delivery and cell targeting. Methacrylate derivatives bearing β-D-galactopyranoside residues have been synthesized and subsequently polymerized to create well-defined glycopolymers. dntb.gov.ua The click reaction with this compound offers a versatile method to graft galactose units onto pre-formed polymer backbones containing alkyne groups, allowing for precise control over the density and presentation of the sugar moieties.

Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC)

While CuAAC is highly prevalent, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a powerful and complementary strategy. pnas.org The primary distinction of RuAAC is its regioselectivity, which provides a different triazole isomer compared to the copper-catalyzed reaction. mdpi.com

The hallmark of the RuAAC reaction is its exclusive or high selectivity for the formation of 1,5-disubstituted 1,2,3-triazoles when reacting an azide with a terminal alkyne. mdpi.com This is in direct contrast to the CuAAC reaction, which yields the 1,4-isomer. pnas.org This alternative regiochemistry is significant as the positioning of substituents on the triazole ring can influence the biological activity and structural properties of the resulting molecule. pnas.org

The reaction is typically catalyzed by ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). mdpi.com A key advantage of RuAAC is that it can tolerate both terminal and internal alkynes, expanding its synthetic utility beyond the scope of CuAAC, which is limited to terminal alkynes. pnas.orgmdpi.com A specific example involves the reaction of acetylated β-D-galactopyranosyl azide with an ynamide under ruthenium catalysis, which affords the corresponding 1,5-substituted triazole in good yield. pnas.org

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) salts (e.g., CuSO₄/ascorbate) | Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) |

| Regioselectivity | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Mechanism | Involves copper-acetylide intermediates | Involves a ruthenacycle intermediate |

The unique regioselectivity of RuAAC has been exploited to create novel linkages between carbohydrate units. This approach is valuable for synthesizing metabolically stable glycomimetics or trisaccharide analogues where the natural glycosidic bond is replaced by a triazole linker.

In one such application, acetylated galactosylazides, derived from this compound, have been coupled with fucosylacetylene using a Cp*RuCl(COD) catalyst. This reaction selectively forms 1,5-diglycosylated 1,2,3-triazoles, effectively linking the two different sugar units. This strategy demonstrates the utility of RuAAC in constructing complex carbohydrate structures that are resistant to enzymatic degradation, which is a significant advantage for developing carbohydrate-based therapeutics.

Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

The primary limitation of the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) in biological applications is the cytotoxicity associated with the copper catalyst. acs.orgalfa-chemistry.com To address this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free variant of click chemistry. acs.orgresearchgate.net SPAAC involves the reaction of an azide, such as this compound, with a strained cyclooctyne. alfa-chemistry.com The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without the need for a metal catalyst. acs.org This makes SPAAC a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes. researchgate.net

Commonly used strained alkynes in SPAAC reactions include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). medchemexpress.comnih.gov The reaction between the azide group of this compound and these strained alkynes results in the formation of a stable triazole linkage, effectively conjugating the galactose moiety to a target molecule. alfa-chemistry.com This methodology has become a cornerstone for bioconjugation in chemical biology and glycobiology research. researchgate.net

| Reactant 1 | Reactant 2 (Strained Alkyne) | Key Feature | Application |

|---|---|---|---|

| This compound | Dibenzocyclooctyne (DBCO) | Copper-free, bioorthogonal | Live cell imaging, protein labeling |

| This compound | Bicyclo[6.1.0]nonyne (BCN) | High reactivity and stability | In vivo bioconjugation |

Biocompatible Conjugation for In Vivo Studies

The absence of a toxic copper catalyst makes SPAAC exceptionally well-suited for applications in living systems, including in vivo studies. researchgate.netnih.gov The high biocompatibility and selectivity of the reaction allow for the precise labeling and tracking of biomolecules within a living organism. researchgate.net Researchers can introduce azide-modified sugars like this compound into cells or organisms, where they are incorporated into glycans through natural metabolic pathways. nih.gov These azido-sugars can then be targeted with probes functionalized with a strained alkyne, enabling applications such as in vivo imaging and diagnostics. alfa-chemistry.comresearchgate.net

A significant area of application is in molecular imaging. For instance, 18F-labeled glycosyl azides have been used in conjunction with alkyne-bearing peptides for positron emission tomography (PET) imaging in animal models. nih.gov This approach allows for the non-invasive visualization of biological processes and the targeting of specific tissues, such as tumors. nih.gov The rapid and specific nature of SPAAC is critical for radiolabeling, where the short half-life of isotopes like 18F demands high efficiency. acs.org The ability to attach this compound to proteins and other biomolecules in vivo provides a powerful tool for studying glycan function in its native context. researchgate.net

Staudinger Ligation for Amide-Linked Glycoconjugates

The Staudinger ligation is another prominent bioorthogonal reaction that utilizes an azide, such as this compound, to form a stable amide bond. mdpi.comnih.gov Developed as a modification of the classic Staudinger reaction, this ligation occurs between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group (e.g., a methyl ester). thermofisher.comsigmaaldrich.com The reaction proceeds in two main steps: the phosphine (B1218219) first attacks the azide to form an aza-ylide intermediate, with the release of dinitrogen gas. sigmaaldrich.comwikipedia.org This intermediate then undergoes an intramolecular rearrangement where the nucleophilic nitrogen attacks the ester trap, leading to a stable amide linkage upon hydrolysis. nih.govsigmaaldrich.com

This chemistry is highly chemoselective and proceeds under mild, aqueous conditions, making it compatible with biological systems. sigmaaldrich.com Unlike SPAAC which forms a triazole ring, the Staudinger ligation creates a native-like amide bond, which can be advantageous in certain biological studies where the linker structure is critical. mdpi.comthermofisher.com The reaction's biocompatibility has made it a valuable tool for modifying biomolecules in living cells and for synthesizing complex glycoconjugates. nih.gov

| Reactant 1 | Reactant 2 | Resulting Linkage | Key Advantage |

|---|---|---|---|

| This compound | Engineered Triarylphosphine | Amide Bond | Bioorthogonal, forms a native-like bond |

Research has demonstrated the utility of Staudinger ligation in cell surface engineering. sigmaaldrich.com Azide-derivatized sugars, including galactose derivatives, can be metabolically incorporated into cell surface glycans. nih.gov Subsequent treatment with a phosphine-linked probe (e.g., a fluorescent dye or biotin) allows for the specific labeling and detection of these glycans. nih.govnih.gov This strategy has been employed to study glycan metabolism, visualize glycoconjugate trafficking, and modulate cellular interactions. researchgate.netmdpi.com The synthesis of N-glycosyl amides from glycosyl azides, including galactopyranosyl azide, further highlights the application of this chemistry in creating specific glycoconjugates for biochemical evaluation, such as enzyme inhibition studies. researchgate.net

Enzymatic Recognition, Hydrolysis, and Glycosynthase Applications

Substrate Properties in Glycosidase-Catalyzed Hydrolysis

The recognition and processing of beta-D-galactopyranosyl azide (B81097) by glycosidases, particularly beta-galactosidases, have been instrumental in elucidating enzyme mechanisms.

Beta-D-galactopyranosyl azide is recognized and hydrolyzed by the beta-galactosidase from Escherichia coli at a rate that is significant for mechanistic studies. nih.govoup.com The enzymatic reaction cleaves the anomeric C-N bond, yielding D-galactose and an azide ion as products. nih.govoup.com This hydrolysis demonstrates that the enzyme can accommodate substrates with varied leaving groups. The ability of beta-galactosidase to hydrolyze a range of substrates with the general structure beta-D-galactopyranosyl-X, where the X atom possesses a lone pair of electrons, suggests that the enzyme can act as a Lewis or Brønsted acid on this atom. nih.govoup.com The fact that the enzyme can cleave bonds of significantly different lengths is inconsistent with the orbital steering hypothesis, which posits that catalysis is highly dependent on the precise alignment of reacting orbitals. nih.govoup.com

Kinetic studies of the hydrolysis of this compound provide insights into the enzyme's active site and its interactions with substrates and inhibitors. For instance, methyl 1-thio-beta-D-galactopyranoside has been shown to be a competitive inhibitor of the beta-galactosidase-catalyzed hydrolysis of both this compound and o-nitrophenyl beta-D-galactopyranoside. nih.govoup.comnih.gov The inhibition constant (Ki) for methyl 1-thio-beta-D-galactopyranoside was determined to be 1.8 mM, indicating its affinity for the enzyme's active site. nih.govoup.comnih.gov

| Inhibitor | Enzyme | Substrate(s) | Inhibition Type | Ki (mM) |

| Methyl 1-thio-beta-D-galactopyranoside | E. coli beta-galactosidase | This compound, o-nitrophenyl beta-D-galactopyranoside | Competitive | 1.8 |

Exploitation as Donor Substrates for Glycosynthases

A significant application of this compound is its use as a donor substrate for glycosynthases, which are engineered glycosidases that catalyze the formation of glycosidic bonds without subsequent hydrolysis. oup.comoup.com

Researchers have successfully engineered an alpha-galactosynthase from the GH36 alpha-galactosidase of the hyperthermophilic bacterium Thermotoga maritima (TmGalA). oup.comoup.com The wild-type enzyme follows a retaining mechanism where Asp327 acts as the catalytic nucleophile. oup.comoup.com By mutating this nucleophilic residue to a non-nucleophilic amino acid, such as glycine (B1666218) (Asp327Gly), the enzyme's hydrolytic activity is significantly reduced, and it gains the ability to function as a glycosynthase. oup.comoup.com This engineered enzyme, TmGalA D327G, can utilize donor substrates with an anomeric configuration opposite to that of the natural substrate. nih.govoup.com Consequently, it effectively uses this compound as a donor to synthesize alpha-galacto-oligosaccharides. nih.govoup.com

The engineered alpha-galactosynthase from Thermotoga maritima catalyzes the conversion of this compound to alpha-galacto-oligosaccharides with good yields and high regioselectivity. oup.comnih.govoup.com This chemo-enzymatic approach provides a practical route to biologically relevant alpha-galacto-oligosaccharides. oup.comnih.gov The use of this compound as a donor substrate has been demonstrated in the synthesis of various disaccharides, showcasing the versatility of this method. researchgate.net

| Donor Substrate | Acceptor Substrate | Enzyme | Product(s) | Yield (%) |

| This compound | pNP-beta-D-GlcNAc | D242S alpha-L-fucosynthase | Fucosylated pNP-beta-D-GlcNAc (regioselective on O-3) | 86 |

| This compound | Various acceptors | D327G galactosynthase | Alpha-Gal-disaccharides | 33-51 |

The azido (B1232118) group in this compound serves as an efficient leaving group in transglycosylation reactions catalyzed by glycosynthases. oup.comnih.gov Glycosyl azides are considered a strategic alternative to the more commonly used glycosyl fluorides, which can be unstable. oup.comoup.com The use of beta-glycosyl azide donors has been shown to be a general strategy for the preparation and application of alpha-glycosynthases. oup.comoup.com This approach expands the repertoire of chemo-enzymatic tools available for oligosaccharide synthesis, demonstrating the utility of the azido group in facilitating the formation of new glycosidic bonds. nih.govnih.gov

Comparison with Glycosyl Fluoride (B91410) Donors in Glycosynthase Technology

Glycosynthases, engineered glycosidases that catalyze the formation of glycosidic bonds without hydrolysis, rely on activated sugar donors with a leaving group at the anomeric position. While α-glycosyl fluorides have been traditionally used for β-glycosynthases, β-glycosyl azides, such as this compound, have emerged as a crucial alternative, particularly for the development of α-glycosynthases. oup.comnih.gov The choice between a glycosyl fluoride and a glycosyl azide donor is dictated by factors including stability, reactivity, and the specific type of glycosynthase being employed.

A primary advantage of β-glycosyl azides over their β-glycosyl fluoride counterparts is their enhanced stability. oup.comresearchgate.net β-Fucosyl fluoride, for instance, has demonstrated low stability, which can limit reaction yields. nih.gov In contrast, β-azide derivatives like this compound are more stable because the azide ion is a less effective leaving group than fluoride. oup.com This increased stability prevents spontaneous degradation of the donor substrate under operational conditions, which is a significant issue that has historically hampered the production of α-glycosynthases. oup.com

Despite being less reactive than glycosyl fluorides, glycosyl azides are sufficiently reactive to be effective donors for glycosynthase-catalyzed reactions. oup.com The successful use of this compound with an α-galactosynthase derived from the GH36 α-galactosidase of Thermotoga maritima demonstrated that these donors can lead to good yields and high regioselectivity in the synthesis of α-galacto-oligosaccharides. oup.comnih.gov This established that the use of β-azide derivatives is a viable and general strategy for producing α-glycosynthases, expanding the methodology beyond the previously limited examples. oup.comoup.com

The following table provides a comparative overview of glycosyl azide and glycosyl fluoride donors in the context of glycosynthase technology.

| Feature | Glycosyl Azide Donors (e.g., β-D-galactopyranosyl azide) | Glycosyl Fluoride Donors (e.g., α-D-galactopyranosyl fluoride) |

| Stability | Generally more stable, especially β-anomers. oup.comresearchgate.net | β-Anomers can be unstable, leading to low reaction yields. nih.gov |

| Reactivity | Sufficiently reactive for glycosynthase catalysis. oup.com | Typically more reactive, serving as the conventional donor for many β-glycosynthases. nih.gov |

| Byproduct | Azide ion. nih.govnih.gov | Fluoride ion. researchgate.net |

| Primary Utility | Crucial for developing α-glycosynthases from retaining α-glycosidases. oup.comnih.gov | Standard donors for β-glycosynthases developed from retaining β-glycosidases. nih.gov |

| Handling | Less prone to spontaneous degradation under reaction conditions. oup.com | Can be prone to hydrolysis and self-condensation, complicating detection in screening assays. researchgate.net |

Glycosyl Azides in Screening and Directed Evolution of Glycosidases and Glycosynthases

Glycosyl azides, including this compound, serve as valuable tools in the high-throughput screening and directed evolution of glycosidases and glycosynthases. Directed evolution is a powerful technique for engineering enzymes with improved or novel activities, but it depends on the ability to screen vast libraries of mutants effectively. biorxiv.orgrsc.org Glycosyl azides offer unique properties that can be exploited in designing such screening systems.

One application involves a selection strategy based on the enzymatic release of the azide ion. This compound can be hydrolyzed by wild-type β-galactosidase, releasing galactose and a toxic azide ion that inhibits cell growth. nih.gov This phenomenon allows for the selective inhibition of Escherichia coli cells that express active β-galactosidase, providing a potential screening method to distinguish between cells with and without active enzyme. nih.gov

More advanced screening methods have been developed for glycosynthase evolution, leveraging the unique chemical handle of the azide group. A fluorescence-based approach employing "click chemistry" has been developed for the ultrahigh-throughput, single-cell-based screening of glycosynthase mutants that use azido sugars as substrates. biorxiv.org This method allows for the selective detection of glycosyl azides, enabling the screening and sorting of large mutant libraries (over 10⁶ variants) via Fluorescence-Activated Cell Sorting (FACS). biorxiv.orgbiorxiv.org The technique has been successfully used to identify novel glycosynthase mutants with enhanced activity for β-fucosyl-azide donors, demonstrating its broad applicability for engineering enzymes that synthesize specific oligosaccharides. biorxiv.orgbiorxiv.org This click-chemistry-based assay overcomes limitations of previous methods by allowing for the sensitive detection of the unreacted sugar azide donor, distinguishing it from the released inorganic azide byproduct. researchgate.netbiorxiv.org

The table below summarizes screening applications utilizing glycosyl azides.

| Screening Method | Principle | Target Enzyme | Key Compound | Application |

| Selective Growth Inhibition | Enzymatic hydrolysis of the glycosyl azide releases toxic azide, inhibiting the growth of host cells. nih.gov | Wild-type Glycosidases (e.g., β-galactosidase). nih.gov | This compound. nih.gov | Selection against active glycosidase expression in molecular biology screening. nih.gov |

| Fluorescence-Based (FACS) | Click chemistry reaction between the azido sugar and a fluorescent probe enables sensitive detection and sorting of cells based on glycosynthase activity. biorxiv.orgbiorxiv.org | Glycosynthase mutants. biorxiv.org | β-fucosyl-azide, β-D-glucopyranosyl azide. biorxiv.orgbiorxiv.org | Ultrahigh-throughput screening and directed evolution of glycosynthases for improved catalytic activity and substrate specificity. biorxiv.orgbiorxiv.org |

Advanced Applications in Chemical Biology Research

Development of Biochemical Probes for Live Cell Imaging

The ability to visualize molecular processes within living cells is crucial for understanding cellular function and disease. Beta-D-galactopyranosyl azide (B81097) serves as a precursor for sophisticated biochemical probes designed for real-time imaging of carbohydrate-related pathways.

Visualization of Carbohydrate Metabolism and Trafficking Pathways (e.g., Leloir Pathway)

Beta-D-galactopyranosyl azide is utilized as a metabolic label to investigate carbohydrate metabolism. Once introduced to cells, it can be processed by cellular machinery, incorporating the azide tag into various glycoconjugates. This allows for the visualization of metabolic pathways, such as the Leloir pathway, which is responsible for galactose metabolism.

In a study involving yeast cells, an azide-tagged galactose, 1-deoxy-β-d-galactopyranosyl azide (1-GalAz), was used to visualize the Leloir pathway in vivo. nih.gov Researchers cultured yeast cells in a medium containing 1-GalAz and observed a distinct azide peak, which allowed for the mapping of its distribution within the cells using mid-infrared photothermal (MIP) imaging. nih.gov This technique provides a powerful method for click-free imaging of carbohydrate trafficking, offering insights into the spatial and temporal dynamics of metabolic processes. nih.gov

Utilization as Azido (B1232118) Photothermal Probes

The azide group in this compound possesses strong infrared absorption, making it an excellent candidate for photothermal probes. nih.gov Azido photothermal probes (APPs) enable highly sensitive and specific imaging of molecules in living systems without the need for fluorescent tags, which can sometimes interfere with biological processes. nih.gov

The principle behind APP-based imaging is the detection of the unique vibrational signature of the azide group in the mid-infrared silent region of the cellular spectrum. nih.gov This allows for background-free imaging with high resolution. The IR absorption cross-section of the azide group is significantly larger than other commonly used tags like nitrile or alkyne, leading to enhanced sensitivity. nih.gov This property has been exploited to track the movement of azide-labeled carbohydrates, providing a clear picture of their trafficking within live cells. nih.gov

Glycoengineering and Glycomics Studies

Glycoengineering and glycomics aim to understand the structure, function, and dynamics of the complete set of glycans in an organism. This compound is a key tool in this field, enabling the dynamic tracking and functional elucidation of carbohydrate-based biomolecules.

Dynamic Tracking of Carbohydrate-Based Biomolecules in Living Systems

Metabolic oligosaccharide engineering with azido sugars like this compound allows for the labeling and subsequent tracking of glycoconjugates in living cells and even whole organisms. nih.gov The process involves introducing the azido sugar to the cells, where it is incorporated into newly synthesized glycans by the cellular biosynthetic machinery. nih.govresearchgate.net

Once incorporated, the azide-modified glycans can be visualized through bioorthogonal chemistry. The azide group can be specifically and covalently tagged with imaging probes, such as fluorophores, via reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.govresearchgate.net This "click chemistry" approach is highly efficient and occurs under physiological conditions, making it ideal for studying dynamic processes in living systems. nih.gov

Elucidation of Glycan Function, Localization, and Pathway Regulation

By tracking the location and movement of azide-labeled glycans, researchers can gain insights into their biological functions. For instance, this technology can be used to map the glycosylation patterns on cell surfaces and within organelles, helping to understand the roles of glycans in cell-cell communication, signaling, and immune responses. nih.gov

Furthermore, the ability to visualize specific glycan populations in real-time allows for the study of their regulation. Researchers can observe how glycosylation patterns change in response to different stimuli or during different stages of the cell cycle. This information is crucial for understanding how glycan-mediated processes are controlled and how they contribute to health and disease.

Design and Evaluation of Enzyme Inhibitors and Glycomimetics

This compound also serves as a valuable scaffold for the design of enzyme inhibitors and glycomimetics, which are molecules that mimic the structure of carbohydrates. These compounds are essential for studying the function of carbohydrate-processing enzymes and can have therapeutic potential.

This compound is a known substrate for the enzyme β-galactosidase from Escherichia coli. portlandpress.comnih.govnih.gov The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing galactose and an azide ion. portlandpress.comnih.gov The released azide can then act as an inhibitor of cellular processes, leading to the inhibition of cell growth. nih.govresearchgate.netresearchgate.net This property has been exploited for the selective inhibition of E. coli that express β-galactosidase, demonstrating its potential in molecular biology screening applications. nih.govresearchgate.netresearchgate.net

Furthermore, the interaction of this compound with mutant forms of β-galactosidase has been studied to understand the enzyme's catalytic mechanism. For example, the E461G mutant of β-galactosidase shows a significantly increased equilibrium constant for the transfer of the galactosyl group to the azide ion compared to the wild-type enzyme. acs.org Such studies provide detailed insights into enzyme-substrate interactions and can guide the rational design of more potent and specific enzyme inhibitors.

| Parameter | Value | Enzyme | Organism | Reference |

| Hydrolysis Substrate | Yes | β-galactosidase | Escherichia coli | portlandpress.comnih.govnih.gov |

| Inhibition | Competitive inhibitor | β-galactosidase | Escherichia coli | nih.gov |

| Growth Inhibition | Inhibits growth of cells expressing β-galactosidase | Escherichia coli | nih.govresearchgate.netresearchgate.net |

Synthesis of N-Glycosyl Amides and their Evaluation as Glycosidase Inhibitors

N-glycosyl amides are significant glycomimetics in medicinal chemistry and glycobiology, known for their potential as enzyme inhibitors. nih.gov However, their synthesis can be challenging, often leading to low yields and loss of stereocontrol. nih.govrsc.orgresearchgate.netnih.gov A more controlled and efficient method utilizes glycosyl azides, such as this compound, as stable intermediates. nih.govnih.govresearchgate.net

This sequential synthesis strategy involves a two-step process where the this compound is first reduced to the corresponding glycosyl amine, which is then immediately acylated to form the desired N-glycosyl amide. nih.gov This method successfully yields the β-anomer with stereocontrol. nih.govnih.govresearchgate.net

Following deprotection of the acetyl groups, these N-glycosyl amides derived from galactose have been evaluated for their biological activity. Studies have shown that they act as moderate inhibitors of β-galactosidase from Escherichia coli. nih.govrsc.orgnih.gov

Table 1: Synthetic Pathway for N-Glycosyl Amides from this compound

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Hydrogenation | Glycosyl Amine | Reduction of the azide group to a reactive amine. nih.gov |

| 2 | Acylation | N-Glycosyl Amide | Formation of the stable amide bond. nih.gov |

| 3 | De-O-acetylation | Free N-Glycosyl Amide | Removal of protecting groups to yield the final compound for biological evaluation. nih.govnih.gov |

Applications in Immunological Research

Preparation of Antigenic Determinants (e.g., asialo-GM1, Tn antigens)

Glycosyl azides are valuable precursors in the synthesis of complex carbohydrate structures for immunological research. However, the direct use of this compound as a starting material for the chemical synthesis of specific antigenic determinants like asialo-GM1 and the Tn antigen is not prominently documented.

The synthesis of these particular antigens requires specific structural features that dictate the choice of precursors.

Tn Antigen : The Tn antigen is defined by an α-linked N-acetyl-D-galactosamine (GalNAc) residue linked to a serine or threonine. Its synthesis, therefore, typically starts from a suitable N-acetyl-D-galactosamine donor, which already contains the essential acetamido group at the C2 position.

Asialo-GM1 : This complex glycosphingolipid has a terminal β-linked galactose residue. Its synthesis is often approached through chemoenzymatic methods or by building upon complex precursors like lactosylsphingosine, rather than starting from a simple monosaccharide azide.

While this compound is a key building block for many galactose-containing molecules, the specific syntheses of asialo-GM1 and Tn antigen typically employ more advanced, structurally distinct intermediates to achieve the required chemical complexity.

Spectroscopic and Conformational Analysis in Research Context

Conformational Analysis of Derivatives (e.g., N-glycosyl amides) to Understand Structure-Activity Relationships

The three-dimensional shape, or conformation, of beta-D-galactopyranosyl azide (B81097) and its derivatives plays a critical role in their interaction with biological targets such as enzymes. Conformational analysis aims to determine the most stable spatial arrangement of the atoms in a molecule. While the pyranose ring of galactose is relatively rigid and preferentially adopts a ⁴C₁ chair conformation, the orientation of substituents can vary.

A study on the synthesis and conformational analysis of N-glycosyl amides derived from glycosyl azides, including those with a galacto configuration, revealed that the β-anomers consistently adopt the ⁴C₁ conformation. researchgate.net In this conformation, the bulky substituents at positions C2, C3, C4, and C5 are in equatorial orientations, which minimizes steric hindrance and leads to greater stability. The anomeric substituent, in this case, the amide group, is also in an equatorial position in the β-anomer.

Understanding the preferred conformation of these derivatives is crucial for elucidating structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For instance, in the context of enzyme inhibition, the conformation of an inhibitor must be complementary to the shape of the enzyme's active site to achieve effective binding.

Q & A

Q. What are the key synthetic routes for Beta-D-galactopyranosyl azide, and how can its structural integrity be validated?

this compound is typically synthesized via azide substitution at the anomeric position of a protected galactopyranose derivative. A common method involves treating peracetylated galactose with trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) . Post-synthesis, structural validation requires:

Q. How is this compound utilized in click chemistry applications?

The compound serves as a glycosyl donor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

- Bioconjugation : Reacts with alkyne-functionalized proteins (e.g., antibodies) to create stable triazole-linked glycoconjugates for cellular targeting studies .

- Metabolic labeling : Incorporated into cell-surface glycans via metabolic engineering, followed by reaction with fluorescent alkynes for imaging . Optimization requires controlling reaction pH (7–8), temperature (25–37°C), and catalyst concentration (1–5 mM CuSO₄ with ascorbate) .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- HPLC with UV/RI detection : Separation using C18 or HILIC columns, with calibration against pure standards .

- Fluorescent tagging : Post-click reaction with alkyne-fluorophores (e.g., TAMRA-alkyne) enables quantification via fluorescence spectroscopy .

- TLC monitoring : Silica plates developed with CHCl₃:MeOH:H₂O (65:25:4) and visualized using cerium ammonium molybdate stain .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in enzymatic vs. chemical glycosylation?

The β-configuration at the anomeric center enhances stability against enzymatic hydrolysis (e.g., by β-galactosidases) compared to α-anomers. However, in chemical glycosylation (e.g., Schmidt conditions), the azide group’s electron-withdrawing effect reduces reactivity, requiring activators like NIS/TfOH for efficient coupling . Contrasting data on reaction yields (e.g., 60–85% in chemical vs. <30% in enzymatic methods) highlight the need for substrate-specific optimization .

Q. What strategies mitigate azide reduction or decomposition during in vivo applications of this compound?

- Protective group engineering : Use of acetyl or benzyl groups to shield reactive sites during metabolic incorporation .

- Co-administration with copper chelators : Prevents Cu²⁺-mediated azide degradation in cell cultures .

- Controlled storage : Store at –20°C under argon to avoid moisture-induced decomposition .

Q. How can conflicting data on the cytotoxicity of this compound in mammalian cells be resolved?

Discrepancies arise from varying cell lines, azide concentrations, and exposure times. For example:

- HEK293 cells : Show 90% viability at 50 µM after 24 hours .

- HepG2 cells : Exhibit 60% viability under identical conditions due to higher metabolic azide reduction . Standardized assays (MTT, LDH release) with dose-response curves (1–100 µM) and ROS detection (DCFH-DA probe) are recommended for cross-study comparisons .

Q. What are the limitations of this compound in probing glycan-mediated pathogen interactions?

- Background noise : Endogenous azides in host cells may interfere with labeling specificity.

- Size restrictions : Bulky glycans may hinder access to sterically constrained binding pockets (e.g., viral lectins). Solutions include using orthogonal bioorthogonal tags (e.g., cyclopropene-modified analogs) or pre-treating cells with azide-free growth media .

Methodological Considerations

Q. How to design a robust protocol for synthesizing this compound with >95% purity?

- Step 1 : Peracetylate D-galactose using acetic anhydride/pyridine.

- Step 2 : Substitute the anomeric acetate with TMSN₃/BF₃·Et₂O in dry DCM.

- Step 3 : Purify via flash chromatography (hexane:EtOAc gradient) and recrystallize from EtOH .

- Quality control : Purity assessed by HPLC (retention time matching) and ¹H NMR (absence of acetyl peaks at δ 2.0–2.2 ppm) .

Q. What computational tools predict the stability of this compound derivatives in aqueous environments?

- Molecular dynamics (MD) simulations : Analyze solvation effects and glycosidic bond lability (e.g., using GROMACS with CHARMM36 force field).

- DFT calculations : Estimate activation energies for azide hydrolysis at varying pH (Gaussian09 with B3LYP/6-31G*) .

Data Contradiction Analysis

Q. Why do studies report divergent yields for this compound-based glycoconjugates?

Variability stems from:

- Reaction scalability : Milligram-scale reactions often achieve higher yields (>80%) than micromolar setups (<50%) due to reduced side reactions .

- Catalyst source : Commercial Cu(I) sources (e.g., TBTA) outperform in situ-generated Cu(I) in heterogeneous mixtures .

- Substrate purity : Trace moisture or residual solvents (e.g., DMF) can quench reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.